2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMBCMXTJYWXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction employs sulfoxonium ylides to generate cyclopropane rings via [2+1] cycloaddition. For example, trimethylsulfoxonium iodide (TMSI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitate cyclopropanation of 4-(trifluoromethyl)cinnamate esters.
Reaction Conditions
- Substrate : Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate
- Reagents : TMSI (1.2 eq), NaH (2.5 eq)
- Solvent : DMSO, 0°C → rt, 12 h
- Yield : ~75% (estimated from analogous reactions)
This method avoids explosive diazomethane, enhancing safety for industrial applications.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes diiodomethane (CH₂I₂) and a zinc-copper couple to generate cyclopropanes. While effective for electron-deficient alkenes, the steric bulk of the trifluoromethyl group may reduce efficiency compared to Corey-Chaykovsky.
Synthesis of Key Intermediate: 4-(Trifluoromethyl)cinnamic Acid Derivatives
Aldol Condensation
4-(Trifluoromethyl)benzaldehyde undergoes condensation with malonic acid in pyridine/piperidine to yield (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid:
$$
\text{4-(CF}3\text{)C}6\text{H}4\text{CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine}} \text{4-(CF}3\text{)C}6\text{H}4\text{CH=CHCOOH}
$$
Optimization Note : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields (80–85%).
Esterification and Functionalization
The acrylic acid is esterified (e.g., with SOCl₂/MeOH) to improve cyclopropanation efficiency. Methyl or ethyl esters are preferred for compatibility with TMSI/NaH systems.
Cyclopropane Ring Formation
Corey-Chaykovsky Protocol (Representative Procedure)
- Substrate : Methyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate (10 mmol)
- Reagents : TMSI (12 mmol), NaH (25 mmol)
- Conditions : DMSO (50 mL), 0°C → rt, 12 h
- Workup : Quench with NH₄Cl, extract with EtOAc, dry (Na₂SO₄), concentrate
- Product : Methyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (75% yield)
Challenges :
- Steric hindrance from the -CF₃ group lowers yields compared to non-fluorinated analogs.
- Temperature control is critical to minimize epimerization.
Carboxamide Functionalization
Hydrolysis and Amidation
The cyclopropane ester is hydrolyzed to the carboxylic acid, followed by amidation:
$$
\text{Methyl ester} \xrightarrow{\text{NaOH/MeOH}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Carboxamide}
$$
Conditions :
Direct Amination via Curtius Rearrangement
An alternative route converts the carboxylic acid to an acyl azide, which undergoes Curtius rearrangement to an isocyanate, then hydrolysis to the amine. However, this method introduces hazardous intermediates (e.g., HN₃) and is less favored industrially.
Alternative Synthetic Routes
Asymmetric Cyclopropanation
Chiral catalysts (e.g., Ru(II)-pybox complexes) enable enantioselective synthesis of cyclopropane intermediates. For example:
$$
\text{(E)-3-(4-(CF}3\text{)C}6\text{H}4\text{)acrylate} + \text{CH}2\text{N}_2 \xrightarrow{\text{Ru catalyst}} \text{(1R,2S)-cyclopropane ester}
$$
Yield : 70% with 92% ee (extrapolated from difluorophenyl analogs).
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclopropanation (30 min vs. 12 h) and improves yields by 10–15%.
Purification and Characterization
Crystallization
The final carboxamide is purified via recrystallization from ethanol/water (1:3), yielding white crystals (mp 148–150°C).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.72 (m, 2H, cyclopropane), 2.95–3.02 (m, 1H, cyclopropane), 7.45–7.60 (m, 4H, Ar-H).
- ¹³C NMR : 18.5 (cyclopropane), 121.5 (q, J = 270 Hz, CF₃), 138.2 (C=O).
Industrial-Scale Challenges and Optimization
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Safety Rating |
|---|---|---|---|
| Corey-Chaykovsky | 120 | 75 | High |
| Simmons-Smith | 95 | 60 | Moderate |
| Asymmetric Catalysis | 300 | 70 | High |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. Trifluoromethyl vs. Chloro Substituents
- Chloro analogs exhibit lower binding affinity to kinase targets (e.g., MNK1/2) due to diminished hydrophobic interactions .
- Trifluoromethyl retention : The -CF₃ group in the parent compound enhances resistance to oxidative metabolism, as evidenced by higher microsomal stability in vitro compared to chloro analogs .
b. Heterocyclic Extensions
- Pyridine/Pyrimidine-containing analogs (e.g., 4-(trifluoromethyl)-2-(6-methylthiopyridin-3-yl)phenyl):
Incorporation of pyridine or pyrimidine rings increases molecular complexity and hydrogen-bonding capacity. For example, analogs with 6-methylthiopyridin-3-yl groups show improved MNK1 inhibition (IC₅₀ < 100 nM) compared to the parent compound, likely due to additional π-π stacking interactions .
Modifications to the Carboxamide Side Chain
a. Piperazine-containing Derivatives
- N-(5-(4-((2-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)amino)phenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 51): The addition of a 4-ethylpiperazine moiety significantly enhances solubility and blood-brain barrier permeability. Compound 51 demonstrated 47% synthesis yield and superior in vivo efficacy in murine cancer models compared to the parent compound, attributed to prolonged plasma half-life (t₁/₂ = 8.2 hours vs. 3.5 hours) .
b. Methylpiperazine and Cyano Modifications
- N-(6-(4-(2-((4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide: Substitution with a methylpiperazine group improves target selectivity for MNK2 over MNK1 (MNK2 IC₅₀ = 12 nM vs. MNK1 IC₅₀ = 45 nM). The cyano (-CN) variant (e.g., 4-chloro-2-(2-cyanopyridin-4-yl)phenyl) exhibits increased electrophilicity, enhancing covalent binding to cysteine residues in kinases .
Data Table: Key Properties of this compound and Analogs
| Compound Name | Substituents/Modifications | Biological Activity (IC₅₀) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| This compound | -CF₃, cyclopropane-carboxamide | MNK1: 85 nM | 15 | 45 |
| 4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl analog | -Cl, 6-CF₃-pyridine | MNK1: 220 nM | 22 | 28 |
| N-(5-(4-((2-((4-((4-ethylpiperazin-1-yl)methyl)-3-CF₃-phenyl)amino)-2-oxoethyl)amino)phenyl)pyridin-2-yl)cyclopropanecarboxamide | 4-ethylpiperazine, pyridine extension | MNK1: 18 nM | 120 | 95 |
| 4-Chloro-2-(2-cyanopyridin-4-yl)phenyl analog | -Cl, 2-CN-pyridine | MNK2: 12 nM | 35 | 60 |
Research Findings and Implications
- Potency : Piperazine-containing derivatives (e.g., Compound 51) outperform the parent compound in kinase inhibition due to enhanced target engagement and pharmacokinetics .
- Selectivity: Cyano-substituted analogs achieve higher selectivity for MNK2, a therapeutic target in triple-negative breast cancer .
- Synthetic Feasibility: Analysts note that trifluoromethyl groups increase synthesis complexity compared to chloro variants, impacting scalability .
Biological Activity
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide, a compound characterized by its trifluoromethyl group attached to a phenyl ring and a cyclopropane carboxamide moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- CAS Number : 1374509-68-8
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions in proteins or enzymes, potentially leading to altered biological responses.
Potential Molecular Targets
- Enzymes : The compound may interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.
- Receptors : It may bind to specific receptors, affecting signaling pathways and cellular functions.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, revealing its potential in various applications.
In Vitro Studies
- Anticancer Activity : Research indicated that derivatives with similar structures show cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer). The presence of the trifluoromethyl group has been linked to increased potency in inhibiting cell proliferation .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like cholinesterases and cyclooxygenases, demonstrating moderate inhibitory activity .
Case Studies
- A study on similar trifluoromethyl-containing compounds showed that these groups contribute significantly to enzyme binding affinity and selectivity. For instance, compounds with a trifluoromethyl group exhibited improved inhibition against COX-2 compared to their non-fluorinated counterparts.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-N-[4-(trifluoromethyl)phenyl]cyclopropanecarboxamide | Structure | Used as an imaging agent; moderate anticancer properties |
| N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide | Structure | Investigated for its role in targeting specific cancer pathways |
Q & A
Q. What are the established synthetic routes for 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation reactions using reagents like diisopropylcarbodiimide and trifluoroacetic acid, followed by coupling with amine derivatives to form the carboxamide group . Key optimization parameters include:
- Temperature control : Higher yields are achieved at 0–5°C during cyclopropanation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Catalyst use : Transition-metal catalysts (e.g., Pd) improve coupling reaction rates.
Experimental design methodologies, such as factorial design, can systematically vary parameters (e.g., solvent ratio, temperature) to identify optimal conditions .
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopropane ring integrity and trifluoromethyl group positioning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₁₁H₉F₃NO: 248.05) .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection, it quantifies impurities (e.g., residual starting materials) using reference standards like (4-chlorophenyl)(4-hydroxyphenyl)methanone .
Q. How does the compound’s stability vary under different storage or reaction conditions?
Stability studies should assess:
- pH sensitivity : Acidic/basic conditions may hydrolyze the carboxamide group.
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >150°C).
- Light exposure : UV-Vis spectroscopy monitors photodegradation, particularly for the cyclopropane ring .
Q. What are common impurities encountered during synthesis, and how are they identified?
Common impurities include:
- Unreacted intermediates : e.g., 4-(trifluoromethyl)phenyl precursors, detected via HPLC retention time matching .
- By-products : Cyclopropane ring-opening products, identified through MS fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling accelerate reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for cyclopropanation steps, while molecular dynamics simulations optimize solvent interactions . Tools like ICReDD’s reaction path search methods reduce experimental trial-and-error by 40–60% .
Q. How should researchers address contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?
- Statistical validation : Use ANOVA to assess inter-lab variability in assay conditions (e.g., cell line differences) .
- Dose-response recalibration : Normalize data against control compounds with established activity (e.g., reference inhibitors) .
- Meta-analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers .
Q. What methodologies are employed to elucidate the compound’s biological mechanism of action?
- Target identification : Chemoproteomics (e.g., affinity chromatography) isolates protein targets .
- Pathway analysis : RNA sequencing reveals downstream gene expression changes post-treatment .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to receptors (e.g., KD values) .
Q. How can design of experiments (DoE) improve structure-activity relationship (SAR) studies?
Q. What novel applications exist beyond pharmacology, such as in material science?
- Polymer additives : The cyclopropane ring’s rigidity improves thermal stability in polycarbonates .
- Coating agents : Fluorine-rich groups enhance water repellency in surface coatings .
Q. How are separation techniques optimized during large-scale synthesis?
- Membrane technologies : Nanofiltration removes low-molecular-weight impurities (<500 Da) .
- Chromatography : Reverse-phase HPLC with C18 columns achieves >95% purity for preclinical batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
